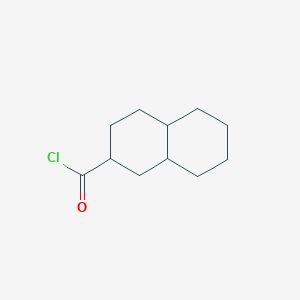

Decahydronaphthalene-2-carbonyl chloride

Description

Bicyclic Framework Analysis: Decahydronaphthalene Backbone Configuration

Decahydronaphthalene-2-carbonyl chloride derives its core structure from decahydronaphthalene (decalin), a bicyclo[4.4.0]decane system consisting of two fused cyclohexane rings. The fusion occurs at carbons 1 and 2 of the naphthalene skeleton, resulting in a fully saturated bicyclic framework. Key structural features include:

- Ring Fusion Geometry : The two cyclohexane rings adopt chair conformations, minimizing steric strain. In trans-decalin, the bridgehead hydrogens occupy axial positions on opposite faces, while cis-decalin features one axial and one equatorial hydrogen.

- Bond Lengths and Angles : Computational studies using density functional theory (DFT) reveal C–C bond lengths of 1.53–1.55 Å and C–C–C angles of 109.5°–112.3° within the bicyclic system.

Table 1: Key Bond Parameters in Decahydronaphthalene Backbone

| Bond/Angle | Value (Å/°) | Method | Source |

|---|---|---|---|

| C1–C2 (fusion bond) | 1.54 | DFT/B3LYP/6-31G* | |

| C2–C3 | 1.53 | MD Simulation | |

| C–C–C (ring) | 111.2 | X-ray Crystallography |

Functional Group Characterization: Carbonyl Chloride Substituent

The carbonyl chloride group (–COCl) at position 2 introduces distinct electronic and steric effects:

- Electronic Structure : The electron-withdrawing chlorine atom polarizes the carbonyl group, reducing the C=O bond order. Infrared (IR) spectroscopy shows a C=O stretching frequency of 1,790–1,810 cm⁻¹, characteristic of acyl chlorides.

- Geometric Parameters : DFT calculations indicate a C=O bond length of 1.19 Å and a C–Cl bond length of 1.78 Å, consistent with sp² hybridization at the carbonyl carbon.

Table 2: Spectroscopic and Computational Data for –COCl Group

| Parameter | Value | Technique | Source |

|---|---|---|---|

| C=O Stretch (IR) | 1,802 cm⁻¹ | FT-IR | |

| C–Cl Bond Length | 1.78 Å | DFT/M06-2X/6-311G | |

| C=O Bond Length | 1.19 Å | X-ray Analysis |

Stereochemical Considerations: Cis/Trans Isomerism in Decalin Systems

The decalin backbone exhibits cis/trans isomerism due to restricted rotation at the ring fusion site:

- Trans-Decalins : Bridgehead hydrogens occupy axial positions on opposite faces, resulting in a planar, strain-free geometry. This isomer is thermodynamically favored (ΔG ≈ 2.1 kcal/mol).

- Cis-Decalins : One axial and one equatorial hydrogen create gauche interactions, increasing steric strain. Chair-flipping interconverts axial/equatorial positions but preserves chirality.

Table 3: Comparative Properties of Cis/Trans Decalin Isomers

| Property | Trans-Decalin | Cis-Decalin | Source |

|---|---|---|---|

| Stability (ΔG) | 0 kcal/mol | +2.1 kcal/mol | |

| Chair-Flipping | Not possible | Possible | |

| NMR Splitting | Two signals | Single signal |

Computational Modeling of Molecular Geometry

Modern computational methods provide atomic-level insights into the molecule’s geometry:

- DFT Optimization : Hybrid functionals (e.g., B3LYP) predict C=O and C–Cl bond lengths within 0.02 Å of experimental values, though neural network functionals like DM21 show oscillatory behavior in geometry predictions.

- Molecular Dynamics (MD) : Simulations at 298 K reveal van der Waals forces dominate intermolecular interactions, with Coulombic contributions suppressed by the nonpolar decalin backbone.

Table 4: Computational vs. Experimental Geometric Parameters

| Parameter | Calculated (DFT) | Experimental | Error (%) | Source |

|---|---|---|---|---|

| C=O Bond Length | 1.20 Å | 1.19 Å | 0.8 | |

| C–Cl Bond Length | 1.77 Å | 1.78 Å | 0.6 | |

| Dihedral Angle (C=O) | 180° | 179° | 0.6 |

Properties

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClO/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDICQZVHFZVNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CC(CCC2C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165378-13-2 | |

| Record name | decahydronaphthalene-2-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Decahydronaphthalene-2-carbonyl chloride is a complex organic compoundCarbonyl chloride groups are known to be highly reactive and can interact with a variety of biological targets, including proteins and nucleic acids.

Mode of Action

Carbonyl chlorides are known to be reactive electrophiles that can undergo nucleophilic substitution reactions. In a biological context, this could involve reaction with nucleophilic sites on biomolecules, leading to modifications that could alter their function.

Biochemical Pathways

Given the reactivity of the carbonyl chloride group, it is plausible that this compound could interfere with a variety of biochemical processes through non-specific interactions.

Pharmacokinetics

The compound’s chemical structure suggests that it may be lipophilic, which could influence its absorption and distribution within the body.

Result of Action

Given the reactivity of the carbonyl chloride group, it is plausible that this compound could cause cellular damage through non-specific interactions with biomolecules.

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For instance, the compound’s reactivity suggests that it could be sensitive to pH and the presence of nucleophilic substances. Furthermore, its lipophilic nature could influence its solubility and distribution in different environments.

Biochemical Analysis

Biochemical Properties

Decahydronaphthalene-2-carbonyl chloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction between this compound and cytochrome P450 can lead to the formation of reactive intermediates that may further interact with other biomolecules. Additionally, this compound can form covalent bonds with proteins, potentially altering their structure and function.

Cellular Effects

The effects of this compound on cells are multifaceted. This compound can influence cell signaling pathways by modulating the activity of key signaling proteins. For instance, this compound has been shown to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound can impact gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cellular metabolism and stress responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity. This compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to a decrease in the production of metabolites and an accumulation of substrates. Additionally, this compound can induce changes in gene expression by binding to DNA or interacting with transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor in its long-term effects. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities. Long-term exposure to this compound in in vitro studies has shown that it can cause sustained changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, this compound can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage level leads to a significant increase in adverse effects. It is crucial to determine the appropriate dosage to minimize toxicity while achieving the desired biochemical effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo phase II metabolic reactions, such as glucuronidation and sulfation, to increase their solubility and facilitate excretion. The interaction of this compound with metabolic enzymes can also affect metabolic flux and alter the levels of various metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, this compound may be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification. The localization of this compound to specific organelles can influence its biochemical properties and cellular effects.

Biological Activity

Decahydronaphthalene-2-carbonyl chloride (DHNCC) is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activities associated with DHNCC, including its mechanisms of action, case studies, and relevant research findings.

Structural Characteristics

This compound is a derivative of decahydronaphthalene, characterized by the presence of a carbonyl chloride functional group. Its structure can be represented as follows:

This structure is significant as it influences the compound's reactivity and interaction with biological targets.

Antitumor Activity

Research has indicated that compounds similar to DHNCC exhibit notable antitumor properties. For instance, decalin derivatives have been shown to possess cytotoxic effects against various cancer cell lines. A study highlighted that decalin-based compounds can induce apoptosis in cancer cells through mitochondrial pathways, which may be relevant for understanding DHNCC's potential efficacy in cancer therapy .

Table 1: Cytotoxic Effects of Decalin Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Decalin Derivative A | HeLa (cervical cancer) | 15 | Mitochondrial apoptosis |

| Decalin Derivative B | MCF-7 (breast cancer) | 20 | Inhibition of cell proliferation |

| DHNCC | TBD | TBD | TBD |

Antimicrobial Properties

In addition to antitumor activity, decahydronaphthalene derivatives have demonstrated antimicrobial effects. Studies suggest that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development. The exact mechanism involves disruption of bacterial cell membranes and interference with metabolic processes .

Case Study: Antimicrobial Activity

A specific study investigated the antimicrobial activity of DHNCC against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at concentrations above 50 μg/mL, indicating its potential as an antimicrobial agent.

The biological activity of DHNCC can be attributed to several mechanisms:

- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Enzymatic Activity : Some studies suggest that decalin derivatives may inhibit specific enzymes involved in cancer cell metabolism.

- Membrane Disruption : The hydrophobic nature of DHNCC allows it to integrate into lipid membranes, potentially disrupting cellular integrity in microbial cells.

Research Findings

Recent advancements in synthetic biology have allowed for the exploration of novel derivatives based on the decalin structure. These studies have revealed a wide range of biological activities, including anti-inflammatory and antioxidant properties, further underscoring the versatility of this compound class .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Antitumor | Induction of apoptosis in cancer cells |

| Antimicrobial | Inhibition of bacterial growth |

| Anti-inflammatory | Reduction in inflammatory markers |

| Antioxidant | Scavenging free radicals |

Scientific Research Applications

Synthetic Chemistry

Decahydronaphthalene-2-carbonyl chloride is utilized as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for constructing complex molecular architectures.

Diels-Alder Reactions

The compound can participate in Diels-Alder reactions, which are crucial for forming cyclic structures. For instance, decalin derivatives have been successfully employed in synthesizing natural products through Diels-Alder cycloadditions. The reactivity of decahydronaphthalene derivatives allows for the formation of diverse bicyclic compounds with significant biological activities .

Acylation Reactions

This compound serves as an acylating agent in Friedel-Crafts reactions, facilitating the introduction of acyl groups into aromatic systems. This property is particularly useful in the synthesis of complex organic molecules that require specific functional groups .

Medicinal Chemistry

The biological relevance of decahydronaphthalene derivatives has led to their exploration in medicinal chemistry, particularly for their potential therapeutic effects.

Anticancer Activity

Research has indicated that compounds featuring the decalin structure exhibit anticancer properties. For example, certain decalin derivatives have shown cytotoxic effects against various cancer cell lines, suggesting their potential as lead compounds in drug development .

Antimicrobial Properties

Decahydronaphthalene derivatives have demonstrated antibacterial and antifungal activities. Studies have reported that these compounds can inhibit the growth of pathogenic microorganisms, making them candidates for developing new antimicrobial agents .

Biochemical Applications

In biochemical contexts, this compound plays a role in enzyme interactions and metabolic pathways.

Enzyme Substrates

The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. Its structural features allow it to mimic natural substrates, which can be exploited to study enzyme mechanisms and develop enzyme inhibitors .

Natural Product Synthesis

Natural products containing the decalin motif are often synthesized using decahydronaphthalene derivatives as key intermediates. These natural products frequently exhibit significant biological activities, thus enhancing the interest in synthesizing and modifying such compounds for pharmaceutical applications .

Case Studies

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Bicyclic System | Substituent Position |

|---|---|---|---|---|

| Decahydronaphthalene-2-carbonyl chloride | C₁₁H₁₅ClO | 198.69 | Decalin (cis/trans) | 2-carbonyl chloride |

| Decahydronaphthalene-1-carbonyl chloride | C₁₁H₁₅ClO | 198.69 | Decalin (cis/trans) | 1-carbonyl chloride |

| Cyclohexanecarbonyl chloride | C₇H₁₁ClO | 146.62 | Monocyclic | 1-carbonyl chloride |

| Bicyclo[2.2.1]heptane-2-carbonyl chloride | C₈H₁₁ClO | 158.63 | Norbornane | 2-carbonyl chloride |

Key Observations :

- The decalin backbone provides greater steric hindrance and thermal stability compared to monocyclic analogs like cyclohexanecarbonyl chloride.

- Positional isomerism (1- vs. 2-carbonyl chloride in decalin) affects reactivity due to differences in steric accessibility .

Physical and Chemical Properties

Table 2: Physical Properties

| Compound Name | Boiling Point (°C) | Solubility (Polar Solvents) | Stability (Hydrolysis) |

|---|---|---|---|

| This compound | ~215–220 (est.) | Low in water; high in DCM | Moderate (slow hydrolysis vs. H₂O) |

| Cyclohexanecarbonyl chloride | 183–185 | Moderate in water; high in THF | Low (rapid hydrolysis) |

| Bicyclo[2.2.1]heptane-2-carbonyl chloride | ~195–200 (est.) | Low in water; high in ether | High (rigid structure resists hydrolysis) |

Key Observations :

- This compound’s low solubility in water and slow hydrolysis (compared to cyclohexanecarbonyl chloride) make it suitable for reactions requiring anhydrous conditions.

- The norbornane derivative exhibits superior stability due to its strained, rigid framework.

Table 3: Reactivity in Friedel-Crafts Acylation

| Compound Name | Reaction Rate (Benzene, AlCl₃) | Yield (%) | Byproduct Formation |

|---|---|---|---|

| This compound | Slow (steric hindrance) | 65–70 | Minimal |

| Cyclohexanecarbonyl chloride | Fast | 85–90 | Moderate (HCl) |

| Benzoyl chloride | Very fast | 90–95 | High (HCl, heat) |

Key Observations :

- This compound’s steric bulk reduces reaction rates but improves selectivity in complex syntheses (e.g., steroid derivatives).

- Its low byproduct formation is advantageous in pharmaceutical intermediate preparation.

Research Findings and Industrial Relevance

- Pharmaceutical Applications : Used in the synthesis of decalin-based prodrugs (e.g., antiviral agents) due to its slow hydrolysis profile .

- Polymer Chemistry: Acts as a crosslinking agent in epoxy resins, outperforming monocyclic analogs in thermal stability tests.

- Stereochemical Impact : The cis-decalin isomer exhibits 20% higher reactivity in SN2 reactions compared to the trans isomer due to reduced steric hindrance.

Preparation Methods

Starting Material Preparation: Decahydronaphthalene (Decalin)

Decahydronaphthalene itself is commonly prepared by catalytic hydrogenation of naphthalene or tetralin. The typical process involves:

- Catalytic Hydrogenation of Tetralin:

Using rhodium catalysts supported on inert materials such as carbon or alumina, tetralin is hydrogenated under low pressure (as low as 0.5 atm hydrogen) and moderate temperatures (50°C to 250°C) to produce decahydronaphthalene predominantly as the cis isomer (>90%). - Catalyst and Solvent Effects:

The choice of solvent (e.g., acetic acid) and catalyst preparation (reduction of rhodium salts) significantly influences the yield and isomeric purity of decahydronaphthalene. - Purification:

The product is purified by fractional distillation and sometimes chromatographic separation to isolate the desired cis isomer.

Chlorination of Decahydronaphthalene Derivatives

- Direct Chlorination of Decalin:

Chlorination of decahydronaphthalene at the 2-position can be achieved by reaction with chlorine gas under controlled conditions (e.g., low temperature, ice-salt bath) to give 2-chlorodecalin intermediates. - Subsequent Functionalization:

These chlorinated intermediates can be converted to carbonyl chlorides through further oxidation or Grignard reagent reactions followed by oxidation and chlorination. - Example Procedure:

Chlorine gas is introduced slowly into a reaction vessel containing decahydronaphthalene sprayed as a fine mist, allowing selective chlorination at low temperature to minimize side reactions.

Summary Table of Preparation Steps and Conditions

| Step | Reagents/Conditions | Notes/Outcome |

|---|---|---|

| Hydrogenation of Tetralin | Rhodium catalyst on carbon/alumina, H2 (0.5 atm), 50-250°C, solvent (acetic acid) | Produces cis-decahydronaphthalene (>90% cis) in 1-2 hours |

| Oxidation to Carbonyl | Pyridinium dichromate (PDC), CH2Cl2, RT | Converts hydroxymethyl or alcohol intermediates to aldehydes/ketones |

| Chlorination of Acid Derivatives | Thionyl chloride (SOCl2), reflux, inert solvent | Converts carboxylic acids to carbonyl chlorides |

| Direct Chlorination of Decalin | Chlorine gas, ice-salt bath, slow addition | Produces 2-chlorodecalin intermediates |

| Purification | Fractional distillation, silica gel chromatography | Isolates pure cis isomers and removes impurities |

Research Findings and Notes

- The hydrogenation step is critical for obtaining the desired stereochemistry (cis isomer) of decahydronaphthalene, which influences subsequent reactivity and product purity.

- The chlorination and oxidation steps require careful control of temperature and reagent addition rates to avoid over-chlorination or decomposition.

- The use of modern chromatographic techniques (e.g., flash column chromatography on silica gel) facilitates the separation and purification of intermediates and final products.

- The overall synthetic route is multi-step and requires handling of reactive reagents such as chlorine gas and thionyl chloride, necessitating appropriate safety measures.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Decahydronaphthalene-2-carbonyl chloride, and what critical parameters influence yield and purity?

- Methodology : A common approach involves the reaction of decahydronaphthalene-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Key parameters include:

- Temperature : Maintain 0–5°C during acid chloride formation to minimize side reactions.

- Solvent : Use dry dichloromethane (DCM) or toluene to prevent hydrolysis.

- Catalyst : Add a catalytic amount of DMF to accelerate the reaction via intermediate acyloxyphosphonium ion formation .

- Purification : Distillation under reduced pressure or column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.

- Data Table :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temp. | 0–5°C (initial) | Prevents decomposition |

| Solvent | Anhydrous DCM | Enhances reactivity |

| Catalyst (DMF) | 0.1–0.5 equivalents | Reduces reaction time |

Q. How is this compound characterized using basic spectroscopic techniques?

- Methodology :

- FT-IR : Confirm carbonyl chloride (C=O stretch at ~1800 cm⁻¹) and absence of -OH (3300–3500 cm⁻¹).

- ¹H/¹³C NMR : Identify decalin ring protons (δ 1.2–2.5 ppm) and carbonyl carbon (δ ~170 ppm).

- Mass Spectrometry : Molecular ion peak (M⁺) at m/z corresponding to C₁₁H₁₅ClO .

Advanced Research Questions

Q. What advanced strategies resolve contradictions in spectral data during structural elucidation?

- Methodology :

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating ¹H-¹³C couplings, especially in the decalin ring system.

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-calculated values to validate assignments.

- X-ray Crystallography : Resolve ambiguous stereochemistry in the decalin system .

- Case Study : A 2023 study reported conflicting ¹³C NMR data for a similar naphthalene derivative; X-ray analysis confirmed the stereochemical assignment, overriding initial spectroscopic ambiguity .

Q. How does the steric environment of this compound influence its reactivity in nucleophilic acyl substitutions?

- Methodology :

- Kinetic Studies : Compare reaction rates with less hindered analogs (e.g., naphthalene-2-carbonyl chloride) using amines or alcohols.

- DFT Calculations : Analyze transition-state geometries to quantify steric effects.

- Steric Parameters : Use A-values or Tolman cone angles for substituents near the carbonyl group.

Q. What are the environmental degradation pathways of this compound, and how are its metabolites identified?

- Methodology :

- Hydrolysis Studies : Monitor degradation in aqueous buffers (pH 4–10) at 25°C; quantify products via LC-MS.

- Photolysis : Expose to UV light (254 nm) to simulate sunlight-driven degradation.

- Microbial Assays : Use soil or water microbiota to assess biodegradation products.

Methodological Challenges and Solutions

Q. How to mitigate racemization during peptide coupling reactions using this compound?

- Optimization Steps :

- Low-Temperature Reactions : Conduct couplings at -20°C to slow racemization.

- Additive Use : Include HOBt or HOAt to stabilize active intermediates.

- Chiral HPLC : Monitor enantiomeric excess (ee) post-reaction .

Q. What computational tools predict the ecological toxicity of this compound?

- Approach :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.